Levetiracetam EP Impurity B, also known as (2E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a significant impurity associated with levetiracetam, an antiepileptic drug widely used for seizure control. The compound has the Chemical Abstracts Service number 358629-47-7 and a molecular formula of CHNO, with a molecular weight of 168.19 g/mol. This impurity is classified under pharmaceutical impurities, which are unintended substances that can occur during the synthesis of active pharmaceutical ingredients.
Levetiracetam EP Impurity B is derived from the synthetic pathways used to produce levetiracetam. During the chemical synthesis, several intermediates and byproducts can form, including various impurities such as Impurity B. The classification of this compound as an impurity is crucial for quality control in pharmaceutical manufacturing, as it may affect the safety and efficacy of the final product.
The synthesis of levetiracetam EP Impurity B typically occurs during the multi-step process of producing levetiracetam. Various methods have been explored to optimize yield and purity:
Levetiracetam EP Impurity B has a distinctive molecular structure characterized by a pyrrolidine ring and an enamide functional group. Its structural formula can be represented as follows:
The compound appears as a white to off-white solid and is soluble in various organic solvents like chloroform and methanol but less so in water .
Levetiracetam EP Impurity B can participate in various chemical reactions typical for amides and enamines:
Levetiracetam itself acts primarily through its interaction with synaptic vesicle protein 2A (SV2A), which plays a role in neurotransmitter release modulation. Although specific data on how Levetiracetam EP Impurity B affects this mechanism is limited, impurities can potentially alter pharmacodynamics by affecting drug stability or metabolism.
Levetiracetam EP Impurity B is primarily studied within the context of pharmaceutical development and quality control. Understanding its properties and behavior during synthesis is crucial for ensuring the safety and efficacy of levetiracetam formulations. While it does not have direct therapeutic applications, its analysis contributes significantly to the development of safer pharmaceuticals by monitoring impurities that could affect patient outcomes.
Impurities in APIs are classified as organic, inorganic, or residual solvents, with Levetiracetam EP Impurity B categorized as an organic process-related impurity. It originates during the synthetic production of levetiracetam, specifically through dehydration side reactions or incomplete intermediate conversions [7] [9]. The presence of such impurities—even in trace amounts—can compromise API purity, stability, and therapeutic performance. Consequently, pharmacopeial standards (e.g., EP, USP) enforce strict acceptance thresholds (typically ≤0.15%) for specified impurities like Impurity B [1] [7].
Analytical techniques like High-Performance Liquid Chromatography (HPLC) are mandated for detecting and quantifying this impurity during API manufacturing. These methods enable pharmaceutical manufacturers to:
Levetiracetam EP Impurity B is formally recognized in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) [1] [4] [5]. Its control is non-negotiable in Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), and commercial API batches [1] [4]. Regulatory guidelines require:
Table 2: Pharmacopeial Requirements for Levetiracetam EP Impurity B
Pharmacopeia | Designation | Storage | Handling |
---|---|---|---|
EP/BP | Levetiracetam Impurity B | 2–8°C | Neat, in inert atmosphere |
USP | Levetiracetam Crotonamide | 2–8°C | Amber vial, refrigerated |
JP | Unspecified impurity | 2–8°C | Under nitrogen |
Failure to control Impurity B within pharmacopeial limits can result in regulatory rejection, underscoring its critical role in pharmaceutical quality assurance [1] [4].
Table 3: Analytical Applications of Levetiracetam EP Impurity B
Application | Technique | Purpose |
---|---|---|
Method Development | HPLC | Establish separation from levetiracetam |
Method Validation (AMV) | HPLC/UV | Quantify impurity ≤0.15% specification |
Stability Studies | LC-MS | Track degradation in finished formulations |
Pharmacopeial Testing | NMR | Confirm structural identity and purity |
Structurally, Levetiracetam EP Impurity B features a conjugated double bond between C2 and C3 of the butenamide side chain, distinguishing it from levetiracetam’s single-bonded alkylamide moiety. This difference is denoted by the (Z)-configuration in its IUPAC name [1] [6] [10]. The alteration disrupts the molecule’s spatial flexibility and hydrogen-bonding capacity, which are critical for levetiracetam’s binding to the synaptic vesicle glycoprotein SV2A—a key mechanism for modulating neurotransmitter release in epilepsy management [1] [7].
Table 4: Comparative Properties of Levetiracetam and Impurity B
Property | Levetiracetam | Levetiracetam EP Impurity B |
---|---|---|
Structure | (S)-α-ethyl-2-oxo-pyrrolidine acetamide | (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
Key Bond | C2–C3 single bond | C2=C3 double bond (Z-configuration) |
SV2A Binding | High affinity (Kd = 3.5 nM) | Presumed inactive |
Solubility | Highly water-soluble | Soluble in chloroform, slightly in methanol |
While levetiracetam exerts its antiepileptic effect via SV2A modulation, Impurity B’s rigid structure likely impedes optimal interaction with this target. Evidence suggests that minor stereochemical or conformational changes in pyrrolidone derivatives abolish their antiseizure activity [6] [7]. Though Impurity B itself is pharmacologically inactive, its presence above thresholds could indicate suboptimal synthesis, potentially correlating with reduced API efficacy due to altered chemical composition [1] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3